molecular formula C23H27N3O B11032416 N-[2-(1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide

Cat. No.: B11032416
M. Wt: 361.5 g/mol
InChI Key: IVTMCWZLFLHFSY-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide is a complex organic compound that features both indole and tetrahydroquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide typically involves the coupling of tryptamine derivatives with carboxylic acids. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:

    Reactants: Tryptamine derivative and carboxylic acid

    Catalyst: N,N’-dicyclohexylcarbodiimide (DCC)

    Solvent: Dichloromethane or other suitable organic solvents

    Temperature: Room temperature to slightly elevated temperatures

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the carboxamide group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the tetrahydroquinoline structure may influence other neurotransmitter systems . The compound’s effects are mediated through these interactions, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide is unique due to its combination of indole and tetrahydroquinoline structures, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H27N3O

Molecular Weight

361.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2,2,4-trimethyl-3,4-dihydro-1H-quinoline-8-carboxamide

InChI

InChI=1S/C23H27N3O/c1-15-13-23(2,3)26-21-17(15)8-6-9-19(21)22(27)24-12-11-16-14-25-20-10-5-4-7-18(16)20/h4-10,14-15,25-26H,11-13H2,1-3H3,(H,24,27)

InChI Key

IVTMCWZLFLHFSY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC2=C1C=CC=C2C(=O)NCCC3=CNC4=CC=CC=C43)(C)C

Origin of Product

United States

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